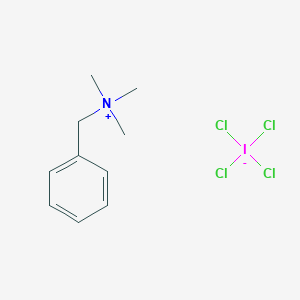

Benzyltrimethylammonium tetrachloroiodate

Beschreibung

Eigenschaften

InChI |

InChI=1S/C10H16N.Cl4I/c1-11(2,3)9-10-7-5-4-6-8-10;1-5(2,3)4/h4-8H,9H2,1-3H3;/q+1;-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBXYFQYYVRYALP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC1=CC=CC=C1.Cl[I-](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl4IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456000 | |

| Record name | SCHEMBL60416 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121309-88-4 | |

| Record name | SCHEMBL60416 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyltrimethylammonium Tetrachloroiodate [Chlorinating Reagent] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Benzyltrimethylammonium tetrachloroiodate synthesis protocol

An In-depth Technical Guide to the Synthesis of Benzyltrimethylammonium Tetrachloroiodate

Abstract

This guide provides a comprehensive, technically-grounded protocol for the laboratory-scale synthesis of Benzyltrimethylammonium Tetrachloroiodate, a powerful and selective halogenating agent. As a stable, crystalline solid, this quaternary ammonium polyhalide offers significant advantages in handling and reactivity control compared to gaseous or liquid halogens. This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into the reaction mechanism, a detailed and validated synthesis protocol, critical safety procedures, and methods for characterization. By explaining the causality behind experimental choices, this guide aims to equip scientists with the expertise to not only replicate the synthesis but also to adapt it based on a fundamental understanding of its chemical principles.

Introduction

Benzyltrimethylammonium tetrachloroiodate ([PhCH₂N(CH₃)₃]⁺[ICl₄]⁻) is a quaternary ammonium salt valued in organic synthesis for its role as a stable and selective chlorinating agent.[1] Its solid, crystalline form makes it significantly easier and safer to handle than many traditional chlorinating agents.[2] The compound's utility stems from the electrophilic nature of the tetrachloroiodate anion ([ICl₄]⁻), which acts as a source of "I⁺" or, more commonly in its reactions, as a controlled chlorine donor. It is employed in various organic transformations, including the chlorination of activated aromatic systems and other sensitive substrates where harsh conditions must be avoided.[3][4] This guide provides a detailed exploration of its synthesis, grounded in established chemical principles.

Theoretical Foundations & Reaction Mechanism

The synthesis of benzyltrimethylammonium tetrachloroiodate is predicated on the reaction between a chloride salt and iodine trichloride. The benzyltrimethylammonium cation serves as a large, non-reactive counter-ion that stabilizes the tetrachloroiodate anion, allowing it to be isolated as a crystalline solid.

The core reaction is an acid-base equilibrium in the Lewis sense, where the chloride ion (Cl⁻) acts as a Lewis base, donating a pair of electrons to the Lewis acidic iodine trichloride (ICl₃).

Reaction: C₆H₅CH₂N(CH₃)₃⁺Cl⁻ (Benzyltrimethylammonium chloride) + ICl₃ (Iodine trichloride) → C₆H₅CH₂N(CH₃)₃⁺[ICl₄]⁻

Iodine trichloride itself is an interhalogen compound that exists as a planar dimer (I₂Cl₆) in the solid state. In solution, it can dissociate to monomeric ICl₃, which is a potent acceptor of chloride ions. This reaction readily forms the square planar tetrachloroiodate anion, [ICl₄]⁻. The large organic cation, benzyltrimethylammonium, facilitates the precipitation of the resulting salt from a suitable non-polar solvent, driving the reaction to completion.

Caption: Lewis acid-base mechanism for the formation of the tetrachloroiodate salt.

Critical Safety & Handling Protocols

Benzyltrimethylammonium tetrachloroiodate is classified as a corrosive substance that causes severe skin burns and eye damage.[5][6] Its precursors, particularly iodine trichloride, are also highly corrosive and reactive. Strict adherence to safety protocols is mandatory.

-

Engineering Controls : All manipulations must be performed inside a certified chemical fume hood with adequate ventilation to prevent inhalation of dust or vapors.[7]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear tightly fitting safety goggles and a face shield.[2]

-

Skin Protection : Use impervious gloves (e.g., nitrile, neoprene) and wear a flame-resistant lab coat.[2][8] Ensure no skin is exposed.

-

Respiratory Protection : If dust formation is unavoidable, use a full-face respirator with appropriate cartridges (e.g., type P3).[2]

-

-

Handling : Avoid contact with skin, eyes, and clothing. Do not breathe dust.[5] The compound is light-sensitive and should be stored in a cool, dry, well-ventilated place away from light.[8]

-

Emergency Procedures :

-

Skin Contact : Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5]

-

Eye Contact : Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and call a poison center or doctor immediately.[5]

-

Ingestion : Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[6]

-

Detailed Synthesis Protocol

This protocol details the synthesis of Benzyltrimethylammonium Tetrachloroiodate from Benzyltrimethylammonium chloride and Iodine trichloride.

Reagents and Materials

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (per 10 mmol scale) | Notes |

| Benzyltrimethylammonium chloride | 56-93-9 | 185.69 | 1.86 g (10 mmol) | Must be thoroughly dried under vacuum before use. |

| Iodine trichloride | 865-47-4 | 233.26 | 2.33 g (10 mmol) | Highly corrosive and moisture-sensitive. Handle with extreme care. |

| Dichloromethane (Anhydrous) | 75-09-2 | 84.93 | ~100 mL | Use a dry, non-protic solvent to prevent hydrolysis. |

| Diethyl Ether (Anhydrous) | 60-29-7 | 74.12 | ~50 mL | Used for washing the final product. |

| Glassware | N/A | N/A | Various | Must be oven-dried and cooled under an inert atmosphere (N₂ or Ar). |

Step-by-Step Experimental Procedure

-

Preparation : In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, dissolve 1.86 g (10 mmol) of dried benzyltrimethylammonium chloride in 50 mL of anhydrous dichloromethane. Stir the solution under a positive pressure of nitrogen.

-

Reagent Solution : In a separate dry flask, carefully prepare a solution of 2.33 g (10 mmol) of iodine trichloride in 40 mL of anhydrous dichloromethane. Iodine trichloride will form a dark solution.

-

Reaction : Cool the benzyltrimethylammonium chloride solution to 0 °C using an ice-water bath. Slowly add the iodine trichloride solution dropwise from the dropping funnel over 30 minutes with vigorous stirring. The causality for this slow, chilled addition is to manage the exothermic nature of the Lewis acid-base reaction and prevent potential side reactions or decomposition.

-

Precipitation & Isolation : Upon addition, a dark yellow precipitate of benzyltrimethylammonium tetrachloroiodate will begin to form. After the addition is complete, allow the mixture to stir at 0 °C for an additional hour to ensure the reaction goes to completion.

-

Filtration : Isolate the solid product by vacuum filtration using a Büchner funnel. Work quickly to minimize exposure to atmospheric moisture.

-

Washing : Wash the collected solid on the filter with two portions of cold, anhydrous diethyl ether (25 mL each). This step removes any residual starting materials and solvent.

-

Drying : Dry the dark yellow crystalline product under high vacuum for several hours to remove all traces of solvent.

-

Storage : Store the final product in a tightly sealed, amber-colored container in a cool, dark, and dry place.[8] The typical yield for this reaction is high, often exceeding 90%.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of benzyltrimethylammonium tetrachloroiodate.

Characterization & Quality Control

To ensure the identity and purity of the synthesized product, the following analytical techniques are recommended:

-

Melting Point : The compound has a reported melting point of 135 °C with decomposition.[4] A sharp melting point in this range is indicative of high purity.

-

Purity by Titration : The purity of the final product can be assayed by iodometric titration to quantify the active halogen content, with expected purity being ≥98%.[2]

-

Spectroscopy :

-

¹H NMR : Analysis of the proton NMR spectrum should confirm the presence of the benzyl and trimethylammonium protons in the correct ratios and chemical shifts.

-

FT-IR : Infrared spectroscopy can be used to confirm the presence of characteristic bonds associated with the organic cation.

-

Troubleshooting & Field Insights

-

Low Yield : This is often due to moisture in the reagents or glassware, which can hydrolyze the iodine trichloride. Ensure all materials are scrupulously dried. Incomplete reaction can also be a cause; ensure sufficient stirring time after addition.

-

Product is Oily or Gummy : This typically indicates the presence of solvent impurities or byproducts. Ensure a thorough wash with anhydrous diethyl ether and complete drying under high vacuum. If the problem persists, recrystallization from a suitable solvent system (e.g., dichloromethane/ether) may be necessary.

-

Color Variation : The product should be a dark yellow powder.[4] Significant deviation may suggest impurities. The starting iodine trichloride quality is paramount; use of old or partially decomposed ICl₃ can lead to discoloration.

Conclusion

The synthesis of benzyltrimethylammonium tetrachloroiodate is a straightforward but exacting procedure that yields a valuable and versatile halogenating agent. The protocol's success hinges on the rigorous exclusion of moisture and careful control of the reaction temperature. By understanding the underlying Lewis acid-base chemistry and adhering to the stringent safety protocols detailed herein, researchers can reliably produce this reagent with high purity and yield, enabling its effective application in a wide range of organic transformations.

References

- Kajigaeshi, S., et al. (1987). Halogenation using quaternary ammonium polyhalides. VII. Iodination of aromatic amines by use of benzyltrimethylammonium dichloroiodate. Bulletin of the Chemical Society of Japan.

-

DePue, L. J., et al. (2023). Spectrophotometric Exploration of the Mechanism of Dichloroiodate (ICl₂⁻) Formation from NaI, NaOCl, and HCl. ACS Omega. [Link]

-

Wikipedia. (n.d.). Iodine monochloride. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. ≥98.0% (AT), solid | Sigma-Aldrich [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chemimpex.com [chemimpex.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Benzyltrimethylammonium Tetrachloroiodate | 121309-88-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. echemi.com [echemi.com]

- 8. BENZYLTRIMETHYLAMMONIUM TETRACHLOROIODATE MSDS CasNo.121309-88-4 [lookchem.com]

An In-depth Technical Guide to Benzyltrimethylammonium Tetrachloroiodate: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of benzyltrimethylammonium tetrachloroiodate, a versatile quaternary ammonium salt. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, and applications of this compound, grounding its claims in established scientific literature.

Introduction and Significance

Benzyltrimethylammonium tetrachloroiodate, [C₆H₅CH₂N(CH₃)₃]⁺[ICl₄]⁻, is a quaternary ammonium polyhalide salt. It combines the bulky and stabilizing benzyltrimethylammonium cation with the reactive tetrachloroiodate(III) anion. This unique combination renders it a stable, crystalline solid that serves as a potent and selective oxidizing and chlorinating agent in organic synthesis.[1][2] Its utility is particularly pronounced in reactions where mild and selective introduction of chlorine is required.[2] Furthermore, its nature as a phase-transfer catalyst allows it to facilitate reactions between reactants in immiscible phases, enhancing reaction rates and yields in various applications, including pharmaceutical and agrochemical development.[1]

Physicochemical and Spectroscopic Properties

The properties of benzyltrimethylammonium tetrachloroiodate are a composite of its constituent ions. The large organic cation contributes to its crystallinity and solubility in organic solvents, while the tetrachloroiodate anion dictates its reactivity.

Physical Properties

| Property | Value | Source(s) |

| CAS Number | 121309-88-4 | [1] |

| Molecular Formula | C₁₀H₁₆Cl₄IN | [1] |

| Molecular Weight | 418.96 g/mol | [1] |

| Appearance | Dark yellow powder/crystals | [1] |

| Melting Point | 135 °C (decomposes) | [1] |

| Solubility | Soluble in acetonitrile, nitromethane, DMSO, DMF; slightly soluble in methanol, ethanol, acetic acid, ethyl acetate, chloroform, dichloromethane; insoluble in hexane, carbon tetrachloride, benzene, water. |

Spectroscopic Characteristics

Direct spectroscopic data for benzyltrimethylammonium tetrachloroiodate is not widely published. However, the expected spectral features can be inferred from the analysis of its constituent ions and closely related compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : The NMR spectrum is dominated by the signals from the benzyltrimethylammonium cation.

-

¹H NMR : The proton NMR spectrum of the benzyltrimethylammonium cation typically shows distinct signals for the aromatic protons of the benzyl group (in the range of 7.3-7.6 ppm), a singlet for the benzylic methylene protons (~4.6 ppm), and a singlet for the nine equivalent methyl protons of the trimethylammonium group (~3.1 ppm). These chemical shifts can vary slightly depending on the solvent.

-

¹³C NMR : The carbon NMR spectrum of the benzyltrimethylammonium cation will exhibit signals for the quaternary carbon of the trimethylammonium group, the benzylic carbon, and the aromatic carbons of the phenyl ring. The chemical shifts for the methyl carbons are typically around 53 ppm, the benzylic carbon around 68 ppm, and the aromatic carbons in the 126-134 ppm range.

-

-

Infrared (IR) Spectroscopy : The IR spectrum will show characteristic vibrations for both the cation and the anion.

-

Benzyltrimethylammonium Cation : Expect C-H stretching vibrations from the aromatic and aliphatic groups, aromatic C=C stretching bands, and C-N stretching vibrations.

-

Tetrachloroiodate(III) Anion : The [ICl₄]⁻ anion, with its square planar geometry (D₄h symmetry), has characteristic vibrational modes. The asymmetric I-Cl stretching and bending vibrations are IR-active and typically appear in the far-infrared region. Raman spectroscopy is often used to characterize the symmetric vibrations of this anion.

-

-

UV-Vis Spectroscopy : Polyhalide anions like tetrachloroiodate are known to have strong absorptions in the ultraviolet-visible region.[3] The electronic spectrum of [ICl₄]⁻ is expected to show intense charge-transfer bands.

Synthesis and Handling

Synthesis Protocol

Benzyltrimethylammonium tetrachloroiodate can be synthesized via the reaction of benzyltrimethylammonium chloride with iodine monochloride or by the direct reaction of benzyltrimethylammonium chloride and iodine followed by chlorination. A general laboratory-scale synthesis is outlined below.

Materials:

-

Benzyltrimethylammonium chloride

-

Iodine

-

Dichloromethane (CH₂Cl₂)

-

Chlorine gas (Cl₂)

Step-by-Step Procedure:

-

Dissolve benzyltrimethylammonium chloride (1 equivalent) and iodine (0.5 equivalents) in dichloromethane in a flask equipped with a gas inlet tube and a magnetic stirrer.

-

While stirring the solution, bubble chlorine gas through the mixture. The reaction is exothermic and the color of the solution will change.

-

Continue the flow of chlorine gas for approximately 15-30 minutes, or until the reaction is complete (indicated by a color change and the formation of a precipitate).

-

The product, benzyltrimethylammonium tetrachloroiodate, will precipitate from the solution.

-

Collect the solid product by filtration.

-

Wash the product with a small amount of cold dichloromethane or diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum.

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of benzyltrimethylammonium tetrachloroiodate.

Handling and Storage

Benzyltrimethylammonium tetrachloroiodate is a corrosive solid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] It is also moisture-sensitive and should be stored in a tightly sealed container in a cool, dry place, away from light. The compound can slowly decompose upon prolonged exposure to air with the evolution of chlorine gas, so it should be handled in a well-ventilated fume hood.

Reactivity and Applications in Organic Synthesis

The primary utility of benzyltrimethylammonium tetrachloroiodate lies in its role as a selective and stable chlorinating agent.[2] The tetrachloroiodate anion is a source of electrophilic chlorine.

Mechanism of Chlorination

The chlorination of an organic substrate (Sub) by benzyltrimethylammonium tetrachloroiodate likely proceeds through an electrophilic attack of a chlorine atom from the [ICl₄]⁻ anion on the substrate. The reaction can be generalized as follows:

Sub + [BTM]⁺[ICl₄]⁻ → Sub-Cl + [BTM]⁺[ICl₃]⁻

The reaction is driven by the formation of a more stable triiodide-like species and the chlorinated organic product.

Diagram of a General Electrophilic Chlorination:

Caption: Generalized mechanism of electrophilic chlorination.

Key Applications

-

Chlorination of Aromatic Compounds : It is used for the regioselective chlorination of activated aromatic rings, such as phenols and anilines.

-

Chlorination of Alkenes and Alkynes : It can add chlorine across double and triple bonds to form dichlorinated products.

-

Side-Chain Chlorination : Under specific conditions, it can be used for the chlorination of the side chains of aromatic compounds.

-

Oxidation Reactions : In addition to chlorination, the tetrachloroiodate anion can act as an oxidizing agent for various functional groups.

Structural Information and Thermal Stability

Crystal Structure

Thermal Stability

Quaternary ammonium salts exhibit a wide range of thermal stabilities, which are dependent on the nature of both the cation and the anion.[4][5] Benzyltrimethylammonium tetrachloroiodate decomposes at its melting point of 135 °C.[1] The decomposition likely involves the release of chlorine and iodine monochloride, and the breakdown of the organic cation. The thermal stability of quaternary ammonium halides generally increases with the size of the halide anion.

Conclusion

Benzyltrimethylammonium tetrachloroiodate is a valuable and versatile reagent in organic synthesis. Its stability as a crystalline solid, combined with its potent and selective chlorinating ability, makes it an attractive alternative to gaseous chlorine or other less stable chlorinating agents. This guide has provided a detailed overview of its chemical properties, a practical synthesis protocol, and its key applications, offering a solid foundation for its use in research and development.

References

- Haller, H., & Riedel, S. (2014). Recent Discoveries of Polyhalogen Anions – from Bromine to Fluorine. Zeitschrift für anorganische und allgemeine Chemie, 640(7), 1281-1291.

-

Wikipedia. Polyhalogen ions. [Link]

- Popov, A. I., & Swepston, P. N. (1983). Studies on the Chemistry of Halogens and of Polyhalides. V. Spectrophotometric Study of Polyhalogen Complexes in Acetonitrile and in Ethylene Dichloride. Journal of the American Chemical Society, 105(24), 7025–7028.

-

PubChem. Benzyltrimethylammonium. [Link]

- Zhuravlev, O. E., Nikol'skii, V. M., & Voronchikhina, L. I. (2013). Thermal Stability of Quaternary Ammonium Hexafluorophosphates and Halides. Russian Journal of Physical Chemistry A, 87(6), 826–829.

- Riedel, S., & Kaupp, M. (2009). The highest oxidation states of the transition metal elements. Coordination Chemistry Reviews, 253(5-6), 606-624.

- Zhuravlev, O. E., et al. (2022). Comparative Characteristics of Thermal Stability of Quaternary Ammonium and Pyridinium Tetrachloroferrates. Russian Journal of General Chemistry, 92(3), 349-353.

-

ResearchGate. Thermal Stability of Quaternary Ammonium Hexafluorophosphates and Halides. [Link]

-

NIST. Tables of Molecular Vibrational Frequencies. [Link]

- Popov, A. I. (1975). Polyhalogen complexes. Halogen Chemistry, 2, 225-264.

- Cotton, F. A., & Wilkinson, G. (1988). Advanced Inorganic Chemistry (5th ed.). John Wiley & Sons.

- House, J. E. (2018). Inorganic Chemistry (3rd ed.). Academic Press.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

Sources

An In-depth Technical Guide to the Physical Properties of Benzyltrimethylammonium Tetrachloroiodate

This guide provides a comprehensive overview of the physical properties of Benzyltrimethylammonium tetrachloroiodate, a versatile quaternary ammonium salt. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the synthesis, structural characteristics, spectroscopic signature, thermal behavior, and solubility of this important reagent. The information is presented to not only detail its properties but also to provide insights into the practical application and handling of this compound.

Introduction

Benzyltrimethylammonium tetrachloroiodate, with the chemical formula [C₆H₅CH₂N(CH₃)₃]⁺[ICl₄]⁻, is a stable, crystalline quaternary ammonium polyhalide.[1][2] It has garnered significant attention in synthetic organic chemistry as a powerful and selective chlorinating and oxidizing agent.[2][3][4] Its ionic nature, combined with the reactivity of the tetrachloroiodate anion, makes it a valuable tool in a variety of chemical transformations, including the chlorination of aromatic compounds and the oxidation of alcohols and alkenes.[3][4][5] This guide aims to consolidate the available physical data and present it in a manner that is both informative and practical for laboratory applications.

Synthesis and Handling

The synthesis of Benzyltrimethylammonium tetrachloroiodate can be achieved through straightforward methods, making it an accessible reagent for most chemistry laboratories. Two common preparative methods are outlined below.

Synthesis from Iodine Monochloride

A common and efficient method involves the reaction of benzyltrimethylammonium chloride with iodine monochloride (ICl).[6]

-

Reaction Principle: The chloride ion from the quaternary ammonium salt adds to the iodine atom of ICl, forming the tetrachloroiodate anion.

-

Experimental Protocol:

-

In a well-ventilated fume hood, dissolve benzyltrimethylammonium chloride (18.6 g, 0.1 mol) in water (100 mL).

-

In a separate flask, prepare a solution of iodine monochloride (16.2 g, 0.1 mol) in dichloromethane (200 mL).

-

At room temperature, add the ICl solution dropwise to the benzyltrimethylammonium chloride solution over a period of 30 minutes with vigorous stirring.

-

The product precipitates from the reaction mixture. Collect the solid by filtration.

-

Purify the crude product by recrystallization from a mixture of dichloromethane and diethyl ether (3:1) to yield orange-red needles.[6]

-

Synthesis using Chlorine Gas

An alternative high-yielding synthesis involves the direct chlorination of a mixture of benzyltrimethylammonium chloride and iodine.[5]

-

Reaction Principle: Chlorine gas acts as the chlorinating agent, converting the iodide from the initial reaction of benzyltrimethylammonium chloride and iodine into the tetrachloroiodate anion.

-

Experimental Protocol:

-

In a fume hood, dissolve benzyltrimethylammonium chloride (18.6 g, 0.1 mol) and iodine (12.7 g, 0.05 mol) in dichloromethane (300 mL).

-

Bubble chlorine gas through the solution for approximately 15 minutes. The reaction is exothermic and the color of the solution will change.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with a small amount of cold dichloromethane and dry under vacuum. This method can yield up to 95% of the desired product.[5]

-

Handling and Storage

Benzyltrimethylammonium tetrachloroiodate is a stable solid but can gradually decompose upon prolonged exposure to air, with the evolution of chlorine gas.[5] It is also corrosive and can cause severe skin burns and eye damage.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture.[5][7] Recommended storage temperatures are between 2-8°C.[5][7]

-

Handling: Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]

Molecular and Crystal Structure

Benzyltrimethylammonium tetrachloroiodate is an ionic compound composed of a Benzyltrimethylammonium cation and a tetrachloroiodate anion.

Diagram: Ionic Structure of Benzyltrimethylammonium Tetrachloroiodate

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. biorbyt.com [biorbyt.com]

- 5. BENZYLTRIMETHYLAMMONIUM TETRACHLOROIODATE CAS#: 121309-88-4 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. BENZYLTRIMETHYLAMMONIUM TETRACHLOROIODATE | 121309-88-4 [chemicalbook.com]

An In-Depth Technical Guide on the Stability and Storage of Benzyltrimethylammonium Tetrachloroiodate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyltrimethylammonium tetrachloroiodate (BTMIC) is a potent and selective oxidizing and chlorinating agent with significant utility in organic synthesis.[1][2] Its efficacy and the safety of its application are critically dependent on its chemical stability. This guide provides a comprehensive technical overview of the factors influencing the stability of BTMIC, recommended storage conditions, and protocols for handling and stability assessment. Adherence to these guidelines is paramount for ensuring reagent integrity, experimental reproducibility, and laboratory safety.

Introduction to Benzyltrimethylammonium Tetrachloroiodate

Benzyltrimethylammonium tetrachloroiodate is a quaternary ammonium salt valued in organic chemistry for its role as a stable, selective, and crystalline chlorinating and oxidizing agent.[1][3] It is utilized in various organic reactions, including the chlorination of aromatic compounds and the oxidation of alkenes and alcohols.[2][4][5] Its solid form and ease of handling offer advantages over gaseous or liquid halogenating agents.[6] The applications of BTMIC extend to the pharmaceutical and agrochemical industries, where it serves as a phase transfer catalyst to enhance reaction rates and yields.[4][6]

Chemical Stability and Decomposition Pathways

The stability of benzyltrimethylammonium tetrachloroiodate is fundamentally linked to the integrity of the tetrachloroiodate (ICl₄⁻) anion. This complex ion is susceptible to decomposition under various conditions, leading to a loss of reactivity and the formation of hazardous byproducts.

Thermal Decomposition

While stable under normal conditions, BTMIC can decompose under the influence of heat.[7] The decomposition process can lead to the formation of hazardous products, including carbon oxides, nitrogen oxides (NOx), hydrogen chloride gas, and hydrogen iodide.[8] The melting point is noted to be around 135°C with decomposition.[6]

Photolytic Decomposition

Exposure to light is a critical factor that can induce the decomposition of BTMIC.[7][8][9] The energy from light, particularly in the UV spectrum, can initiate the breakdown of the tetrachloroiodate anion, compromising the reagent's efficacy.

Hydrolytic Instability

Benzyltrimethylammonium tetrachloroiodate is sensitive to moisture.[4] The presence of water can lead to hydrolysis of the tetrachloroiodate anion, diminishing its oxidizing capacity. Therefore, maintaining anhydrous conditions during storage and handling is essential.

Incompatibilities

BTMIC is incompatible with strong oxidizing agents.[7][8] Contact with such substances should be avoided to prevent vigorous and potentially hazardous reactions.

The interplay of these factors is visualized in the following diagram:

Caption: Key factors influencing the decomposition of BTMIC.

Recommended Storage and Handling Protocols

To preserve the stability and ensure the safe use of benzyltrimethylammonium tetrachloroiodate, strict adherence to proper storage and handling procedures is necessary.

Storage Conditions

The following table summarizes the optimal storage conditions for BTMIC:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C or Room Temperature (see supplier recommendations)[4] | To minimize thermal decomposition. |

| Atmosphere | Inert atmosphere (e.g., Argon) | To prevent degradation from atmospheric moisture. |

| Light Exposure | Store in a dark place[7][9][10] | To prevent photolytic decomposition. |

| Container | Tightly sealed, dry container[7][9][11] | To protect from moisture and contamination. |

Handling Procedures

Given that BTMIC causes severe skin burns and eye damage, appropriate personal protective equipment (PPE) and handling protocols are mandatory.[3][7][9][11][12]

Experimental Workflow for Safe Handling:

Caption: A stepwise workflow for the safe handling of BTMIC.

Stability Assessment

Regular assessment of the purity and stability of benzyltrimethylammonium tetrachloroiodate is crucial, especially for long-term storage or before use in sensitive applications.

Visual Inspection

A preliminary check of the reagent's condition can be done visually.

Protocol for Visual Inspection:

-

Observe Color: The compound should be a light yellow to yellow or dark yellow powder.[4][6] Any significant color change may indicate decomposition.

-

Check for Clumping: Caking or clumping can be a sign of moisture absorption.

-

Note Odor: A strong, sharp odor may suggest the release of decomposition products like chlorine.

Analytical Methods

For a quantitative evaluation of purity, titration is a common method.

Titration-Based Assay Protocol:

-

Standard Preparation: Prepare a standardized solution of a suitable titrant, such as sodium thiosulfate.

-

Sample Preparation: Accurately weigh a sample of BTMIC and dissolve it in an appropriate solvent.

-

Titration: Titrate the BTMIC solution with the standardized titrant to a clear endpoint, often determined by an indicator.

-

Calculation: The purity of the BTMIC can be calculated based on the stoichiometry of the reaction and the volume of titrant used. A purity of ≥98% is typically expected.[6]

Safety and Toxicology

Benzyltrimethylammonium tetrachloroiodate is classified as a hazardous material. It causes severe skin burns and eye damage.[3][7][9][11][12] In case of contact, immediate and thorough rinsing with water is required, followed by medical attention.[7][9] It is harmful if swallowed and may be harmful if absorbed through the skin.[9] Always consult the Safety Data Sheet (SDS) before handling this compound.[6][7][8][9][11]

Conclusion

The stability of benzyltrimethylammonium tetrachloroiodate is a critical parameter that dictates its effectiveness as a reagent and the safety of its use. By controlling environmental factors such as temperature, light, and moisture, and by adhering to stringent handling protocols, researchers and drug development professionals can ensure the integrity and reactivity of this valuable compound. Regular stability assessments provide an additional layer of quality control, contributing to the reliability and success of synthetic endeavors.

References

- BENZYLTRIMETHYLAMMONIUM TETRACHLOROIODATE - Safety D

- SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.

- Benzyltrimethylammonium tetrachloroiod

- Benzyltrimethylammonium tetrachloroiodate | Biochemical Assay Reagent | MedChemExpress. MedChemExpress.

- BENZYLTRIMETHYLAMMONIUM TETRACHLOROIOD

- BENZYLTRIMETHYLAMMONIUM TETRACHLOROIODATE SDS, 121309-88-4 Safety D

- Benzyltrimethylammonium tetrachloroiodate | CAS 121309-88-4 | SCBT. Santa Cruz Biotechnology.

- 114971-52-7|Benzyltrimethylammonium dichloroiod

- BENZYLTRIMETHYLAMMONIUM TETRACHLOROIOD

- Benzyltrimethylammonium tetrachloroiodate | Biochemical Assay Reagent | MedChemExpress. MedChemExpress.

- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.

- Benzyltrimethylammonium Tetrachloroiodate [Chlorinating Reagent] - TCI Chemicals. TCI Chemicals.

- Benzyltrimethylammonium tetrachloroiodate = 98.0 AT 121309-88-4 - Sigma-Aldrich. Sigma-Aldrich.

Sources

- 1. scbt.com [scbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ≥98.0% (AT), solid | Sigma-Aldrich [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. BENZYLTRIMETHYLAMMONIUM TETRACHLOROIODATE CAS#: 121309-88-4 [m.chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. BENZYLTRIMETHYLAMMONIUM TETRACHLOROIODATE MSDS CasNo.121309-88-4 [lookchem.com]

- 10. 114971-52-7|Benzyltrimethylammonium dichloroiodate|BLD Pharm [bldpharm.com]

- 11. echemi.com [echemi.com]

- 12. Benzyltrimethylammonium Tetrachloroiodate | 121309-88-4 | TCI AMERICA [tcichemicals.com]

The Advent and Application of Benzyltrimethylammonium Tetrachloroiodate: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of Benzyltrimethylammonium tetrachloroiodate (BTMAT), a quaternary ammonium polyhalide that has carved a niche as a versatile and selective reagent in modern organic synthesis. From its discovery and the pioneering work that established its utility to its detailed synthesis, physicochemical properties, and mechanistic insights into its applications, this document serves as an in-depth resource for researchers, scientists, and professionals in drug development and chemical manufacturing. We will explore the historical context of quaternary ammonium polyhalides, delve into the specific advantages of BTMAT as a solid, stable, and easy-to-handle halogenating and oxidizing agent, and provide detailed experimental protocols and mechanistic visualizations to facilitate its practical application and further exploration.

Introduction: The Rise of Quaternary Ammonium Polyhalides

The development of novel reagents that offer enhanced selectivity, stability, and ease of handling is a cornerstone of progress in organic synthesis. Quaternary ammonium compounds (QACs), characterized by a central, positively charged nitrogen atom bonded to four organic groups, have a rich history, with their applications evolving from surfactants and biocides to highly effective phase-transfer catalysts.[1][2] A particularly innovative extension of QACs has been the development of quaternary ammonium polyhalides. These compounds, where the quaternary ammonium cation is paired with a polyhalide anion (e.g., Br₃⁻, ICl₂⁻, ICl₄⁻), emerged as a promising class of reagents. They offered the advantages of being solid, crystalline, and often more stable and selective than their gaseous or liquid halogen counterparts, mitigating many of the hazards and difficulties associated with traditional halogenating agents.

Within this class of reagents, Benzyltrimethylammonium tetrachloroiodate ([PhCH₂N(CH₃)₃]⁺[ICl₄]⁻), often abbreviated as BTMAT, has distinguished itself as a powerful and selective chlorinating and oxidizing agent. This guide will illuminate the discovery, synthesis, and multifaceted applications of this important compound.

Discovery and Historical Context

The exploration of quaternary ammonium polyhalides as reagents in organic synthesis gained significant momentum in the latter half of the 20th century. While the synthesis of various quaternary ammonium halides was well-established, the work of Professor Shoji Kajigaeshi and his research group at Yamaguchi University and Ube Technical College in Japan during the late 1980s and early 1990s was pivotal in establishing Benzyltrimethylammonium tetrachloroiodate as a reagent of significant practical utility.

Their systematic investigation into "Halogenation Using Quaternary Ammonium Polyhalides" led to a series of seminal publications that demonstrated the unique reactivity and selectivity of BTMAT. A key early report from this group highlighted its effectiveness as a stable and selective chlorinating agent for a variety of aromatic compounds.[3] This pioneering work laid the foundation for the broader acceptance and application of BTMAT in the synthetic chemistry community.

Synthesis and Physicochemical Properties

The synthesis of Benzyltrimethylammonium tetrachloroiodate is a two-step process that is readily achievable in a standard laboratory setting. The first step involves the quaternization of a tertiary amine, a reaction well-documented in the annals of organic chemistry, followed by the formation of the tetrachloroiodate anion.

Synthesis Protocol

Step 1: Synthesis of Benzyltrimethylammonium Chloride

The initial step is the synthesis of the quaternary ammonium salt, Benzyltrimethylammonium chloride, via the Menschutkin reaction.[4] This involves the nucleophilic substitution of benzyl chloride with trimethylamine.

-

Materials:

-

Benzyl chloride

-

Trimethylamine (e.g., a solution in a suitable solvent like ethanol)

-

Anhydrous diethyl ether

-

Reaction vessel (round-bottom flask) with a magnetic stirrer and reflux condenser

-

-

Procedure:

-

In a round-bottom flask, dissolve benzyl chloride in a minimal amount of a suitable solvent.

-

With stirring, slowly add a stoichiometric excess of trimethylamine solution at room temperature.

-

The reaction mixture is then stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude product is triturated with anhydrous diethyl ether to precipitate the white solid Benzyltrimethylammonium chloride.

-

The solid is collected by filtration, washed with diethyl ether, and dried under vacuum.

-

Step 2: Formation of Benzyltrimethylammonium Tetrachloroiodate

The second step involves the reaction of the synthesized Benzyltrimethylammonium chloride with a source of the tetrachloroiodate anion.

-

Materials:

-

Benzyltrimethylammonium chloride

-

Iodine trichloride (ICl₃) or a mixture of iodine and chlorine

-

Suitable solvent (e.g., a chlorinated solvent like dichloromethane)

-

Reaction vessel with a magnetic stirrer, protected from atmospheric moisture

-

-

Procedure:

-

In a reaction vessel, suspend Benzyltrimethylammonium chloride in the chosen solvent.

-

Cool the suspension in an ice bath.

-

Slowly add a stoichiometric amount of iodine trichloride or introduce a controlled stream of chlorine gas into a suspension containing iodine.

-

The reaction mixture is stirred at a low temperature for a specified period.

-

The resulting yellow to orange precipitate of Benzyltrimethylammonium tetrachloroiodate is collected by filtration.

-

The solid product is washed with a cold, non-polar solvent and dried under vacuum.

-

Physicochemical Properties

Benzyltrimethylammonium tetrachloroiodate is a dark yellow powder that is stable under normal laboratory conditions, making it a convenient and safe reagent to handle compared to many other halogenating agents.[5][6] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₆Cl₄IN | [5][6] |

| Molecular Weight | 418.96 g/mol | [5][6] |

| Appearance | Dark yellow powder | [5] |

| Melting Point | 135 °C (decomposes) | [5] |

| CAS Number | 121309-88-4 | [6] |

| Solubility | Soluble in polar aprotic solvents | |

| Stability | Stable solid, sensitive to moisture |

Applications in Organic Synthesis

Benzyltrimethylammonium tetrachloroiodate has proven to be a valuable reagent in several key transformations in organic synthesis, primarily as a selective chlorinating agent and a mild oxidizing agent.

Electrophilic Aromatic Chlorination

One of the most well-documented applications of BTMAT is the electrophilic chlorination of aromatic compounds. The reagent offers several advantages over traditional chlorinating agents like chlorine gas or sulfuryl chloride, including its solid nature, ease of handling, and high selectivity.

Mechanism of Aromatic Chlorination

The chlorination of aromatic compounds with BTMAT proceeds via an electrophilic aromatic substitution mechanism. The tetrachloroiodate anion, [ICl₄]⁻, is believed to be the source of the electrophilic chlorine species. While the precise nature of the active chlorinating agent is a subject of discussion, it is likely that a species such as iodine monochloride (ICl) or a polarized complex is generated in situ, which then acts as the electrophile.

Experimental Protocol: Chlorination of Anisole

-

Materials:

-

Anisole

-

Benzyltrimethylammonium tetrachloroiodate (BTMAT)

-

Glacial acetic acid

-

Sodium bisulfite solution

-

Dichloromethane

-

Standard laboratory glassware

-

-

Procedure:

-

In a round-bottom flask, dissolve anisole in glacial acetic acid.

-

Add a stoichiometric amount of BTMAT to the solution.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.

-

Upon completion, pour the reaction mixture into water and quench any remaining reagent by adding a sodium bisulfite solution.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the chlorinated anisole product.

-

Oxidation of Alcohols

BTMAT also functions as a mild and selective oxidizing agent for the conversion of alcohols to carbonyl compounds.[7] This application provides an alternative to chromium-based and other heavy-metal oxidants.

Mechanism of Alcohol Oxidation

The oxidation of alcohols by BTMAT is believed to proceed through a mechanism analogous to other polyhalide oxidants. The reaction likely involves the formation of an intermediate ester, followed by an elimination step to yield the carbonyl compound.

Experimental Protocol: Oxidation of Benzyl Alcohol

-

Materials:

-

Benzyl alcohol

-

Benzyltrimethylammonium tetrachloroiodate (BTMAT)

-

Dichloromethane

-

Sodium bicarbonate solution

-

Standard laboratory glassware

-

-

Procedure:

-

Dissolve benzyl alcohol in dichloromethane in a round-bottom flask.

-

Add a stoichiometric amount of BTMAT to the solution.

-

Stir the reaction mixture at room temperature, monitoring the progress by TLC.

-

Upon completion, wash the reaction mixture with a sodium bicarbonate solution.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

-

The crude benzaldehyde can be purified by distillation or column chromatography.

-

Safety and Handling

Benzyltrimethylammonium tetrachloroiodate is a corrosive solid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

Benzyltrimethylammonium tetrachloroiodate stands as a testament to the ingenuity of reagent design in organic synthesis. The pioneering work of Shoji Kajigaeshi and his collaborators transformed this quaternary ammonium polyhalide into a valuable tool for selective chlorination and oxidation reactions. Its solid, stable, and easy-to-handle nature offers significant advantages over many traditional reagents. As the demand for greener, more efficient, and safer chemical processes continues to grow, the utility of well-designed reagents like BTMAT is likely to expand, paving the way for new synthetic methodologies and applications in various fields of chemical science.

References

-

Bures, F. (2019). Quaternary Ammonium Compounds: Simple in Structure, Complex in Application. Topics in Current Chemistry, 377(3), 24. [Link]

-

Kajigaeshi, S., Kakinami, T., Moriwaki, M., Tanaka, T., Fujisaki, S., & Okamoto, T. (1989). Halogenation Using Quaternary Ammonium Polyhalides. XIV. Aromatic Bromination and Iodination of Arenes by Use of Benzyltrimethylammonium Polyhalides–Zinc Chloride System. Bulletin of the Chemical Society of Japan, 62(2), 439-443. [Link]

-

Hosen, M. Z., et al. (2020). Kinetics and Mechanism of the oxidation of Cinnamyl and substituted Cinnamyl alcohols by benzyltrimethylammonium dichloroiodate. ResearchGate. [Link]

-

Master Organic Chemistry. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. [Link]

-

Hage, A., et al. (2022). A controlled non-radical chlorine activation pathway on hematite photoanodes for efficient oxidative chlorination reactions. Chemical Science, 13(28), 8236-8242. [Link]

-

Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. [Link]

-

Khan Academy. (n.d.). Oxidation of alcohols I: Mechanism and oxidation states. [Link]

-

Hren, V., et al. (2023). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. Molecules, 28(12), 4649. [Link]

-

TSI Journals. (n.d.). SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM NATURAL MATERIALS. [Link]

-

PubChem. (n.d.). Benzyltrimethylammonium. Retrieved from [Link]

-

ResearchGate. (n.d.). Quaternary Ammonium Salts: Insights into Synthesis and New Directions in Antibacterial Applications. [Link]

-

Jack Westin. (n.d.). Oxidation of Alcohols. Retrieved from [Link]

-

ResearchGate. (2015, September 15). Mechanistic Study on the Formation of Cl-/Br-/I-Trihalomethanes during Chlorination/Chloramination Combined with a Theoretical Cytotoxicity Evaluation. [Link]

-

Ghernaout, D., & Elboughdiri, N. (2018). Water Treatment Chlorination: An Updated Mechanistic Insight Review. ResearchGate. [Link]

-

Hogue, C. (2022). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. Environmental Science & Technology, 56(11), 7037-7039. [Link]

-

Gorska, M., et al. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Molecules, 24(8), 1530. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzyltrimethylammonium tetrachloroiodate = 98.0 AT 121309-88-4 [sigmaaldrich.com]

- 4. A controlled non-radical chlorine activation pathway on hematite photoanodes for efficient oxidative chlorination reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. scbt.com [scbt.com]

- 7. medchemexpress.com [medchemexpress.com]

The Dual Nature of Benzyltrimethylammonium Tetrachloroiodate: A Technical Guide to its Mechanistic Action in Organic Synthesis

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyltrimethylammonium tetrachloroiodate (BTMAICl

Introduction: Unveiling a Multifaceted Reagent

Benzyltrimethylammonium tetrachloroiodate, a quaternary ammonium salt, is a stable, crystalline solid that has garnered significant attention for its utility in organic synthesis. Its appeal lies in its ease of handling compared to gaseous halogens, its selectivity, and its efficiency in effecting a variety of chemical transformations. This guide will dissect the fundamental principles that govern the reactivity of BTMAICl

The Dichotomy of Function: Understanding the Key Players

The reactivity of BTMAICl

The Benzyltrimethylammonium Cation: A Phase-Transfer Catalyst

The benzyltrimethylammonium cation is a well-established phase-transfer catalyst (PTC). In heterogeneous reaction mixtures, where the organic substrate and the ionic reagent reside in immiscible phases (e.g., an organic solvent and an aqueous or solid phase), the PTC is essential for facilitating the reaction. Its lipophilic benzyl and methyl groups allow it to be soluble in organic solvents, while the positively charged nitrogen atom can pair with anions, shuttling them from the aqueous or solid phase into the organic phase where the reaction occurs. This dramatically increases reaction rates and allows for milder reaction conditions.

Caption: Catalytic cycle of the benzyltrimethylammonium cation in phase-transfer catalysis.

The Tetrachloroiodate Anion: The Reactive Core

The [ICl

Mechanism of Action in Key Transformations

Oxidation of Alcohols

BTMAICl

The proposed mechanism involves the formation of an intermediate complex between the alcohol and the tetrachloroiodate anion. The rate-determining step is the abstraction of a hydride ion from the α-carbon of the alcohol by the electrophilic iodine center.

Caption: Mechanism of alkene chlorination by BTMAICl4 via a cyclic chloronium ion.

Experimental Protocol: Chlorination of Cyclohexene

This protocol details the chlorination of cyclohexene to afford trans-1,2-dichlorocyclohexane.

-

Reaction Setup: In a 50 mL round-bottomed flask, dissolve cyclohexene (0.82 g, 10 mmol) in 15 mL of carbon tetrachloride.

-

Reagent Addition: Add BTMAICl

(4.19 g, 10 mmol) to the solution and stir the mixture at room temperature. -

Reaction Monitoring: Follow the disappearance of the starting material by gas chromatography (GC) or TLC. The reaction is generally complete within 30-60 minutes.

-

Workup: After the reaction is complete, filter the mixture to remove the solid byproducts. Wash the filtrate with a 5% aqueous sodium bicarbonate solution (10 mL) and then with water (10 mL).

-

Isolation and Purification: Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by rotary evaporation. The resulting crude product can be purified by distillation under reduced pressure.

Oxidation of Thiols

BTMAICl

Experimental Protocol: Oxidation of Thiophenol to Diphenyl Disulfide

-

Reaction Setup: Dissolve thiophenol (1.10 g, 10 mmol) in 20 mL of acetonitrile in a 50 mL flask.

-

Reagent Addition: Add BTMAICl

(2.10 g, 5 mmol) to the solution and stir at room temperature. -

Reaction Monitoring: Monitor the reaction by TLC (hexane:ethyl acetate, 9:1). The reaction is typically rapid, often completing within 15-30 minutes.

-

Workup: Once the reaction is complete, pour the mixture into 50 mL of water and extract with diethyl ether (3 x 20 mL).

-

Isolation and Purification: Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate in vacuo. The crude diphenyl disulfide can be purified by recrystallization from ethanol.

Conclusion: A Versatile Tool for the Modern Synthetic Chemist

Benzyltrimethylammonium tetrachloroiodate is a powerful and versatile reagent that offers a unique combination of oxidizing and halogenating capabilities. Its dual mechanism of action, leveraging the phase-transfer properties of its cation and the reactivity of its tetrachloroiodate anion, makes it a valuable tool for a wide range of organic transformations. By understanding the fundamental mechanistic principles outlined in this guide, researchers can more effectively and predictably apply BTMAICl

References

-

M. Makosza, "Phase-Transfer Catalysis," Pure and Applied Chemistry, 1975, 43(3-4), 439-462. [Link]

-

C. M. Starks, "Phase-Transfer Catalysis. I. Heterogeneous Reactions Involving Anion Transfer by Quaternary Ammonium and Phosphonium Salts," Journal of the American Chemical Society, 1971, 93(1), 195-199. [Link]

-

S. Kajigaeshi, T. Kakinami, H. Tokiyama, T. Hirakawa, and T. Okamoto, "Benzyltrimethylammonium Tribromide and Dichloroiodate(1-). Efficient and Selective Halogenating Agents for Organic Substrates," Chemistry Letters, 1987, 16(4), 627-630. [Link]

-

S. Kajigaeshi, T. Kakinami, M. Moriwaki, T. Tanaka, S. Fujisaki, and T. Okamoto, "Oxidation of Alcohols and Thiols with Benzyltrimethylammonium Tribromide," Bulletin of the Chemical Society of Japan, 1989, 62(2), 439-443. [Link]

-

F. A. Carey and R. J. Sundberg, Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed., Springer, 2007. [Link]

An In-Depth Technical Guide to the Solubility of Benzyltrimethylammonium Tetrachloroiodate in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of Benzyltrimethylammonium Tetrachloroiodate, CAS 121309-88-4, for researchers, scientists, and professionals in drug development and organic synthesis. In the absence of extensive published quantitative data, this document emphasizes the foundational principles governing the solubility of this quaternary ammonium salt and presents a robust, field-proven methodology for its precise determination.

Introduction to Benzyltrimethylammonium Tetrachloroiodate

Benzyltrimethylammonium tetrachloroiodate, with the molecular formula C₁₀H₁₆Cl₄IN, is a versatile and stable crystalline solid.[1] It serves as a potent and selective chlorinating agent in various organic syntheses.[2] Its applications extend to its use as a phase transfer catalyst, enhancing reaction rates and yields in multiphasic systems, which is of particular interest in the pharmaceutical and agrochemical industries.[1] Understanding its solubility in organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating new applications.

Theoretical Framework for Solubility

The solubility of an ionic compound like benzyltrimethylammonium tetrachloroiodate in organic solvents is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[3] The dissolution process involves overcoming the lattice energy of the solid salt and the intermolecular forces of the solvent, followed by the formation of new solute-solvent interactions.

The Cation: Benzyltrimethylammonium ([C₆H₅CH₂N(CH₃)₃]⁺)

The benzyltrimethylammonium cation is a quaternary ammonium ion.[3] The presence of the benzyl group and three methyl groups attached to the nitrogen atom results in a delocalized positive charge. The organic substituents provide a degree of organophilicity, allowing for interactions with a range of organic solvents. However, the permanent positive charge necessitates a solvent capable of stabilizing this ionic species.

The Anion: Tetrachloroiodate ([ICl₄]⁻)

The tetrachloroiodate anion is a polyhalogen species with a square planar geometry. The negative charge is distributed over the large, polarizable iodine and chlorine atoms. The nature of the anion plays a crucial role in the solubility of ionic liquids and salts.[4] Anions with diffuse charge and weaker interactions with the cation tend to lead to lower lattice energies, which can favor dissolution.

The interplay between the large organic cation and the polyhalogenated anion dictates the salt's overall solubility profile. Solvents that can effectively solvate both the cation and the anion will be the most suitable.

Qualitative Solubility Profile

Based on available data, the solubility of benzyltrimethylammonium tetrachloroiodate can be categorized as follows:

| Solubility Class | Solvents |

| Soluble | Acetonitrile (MeCN), Nitromethane (MeNO₂), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) |

| Slightly Soluble | Methanol (MeOH), Ethanol (EtOH), Acetic Acid (AcOH), Ethyl Acetate (AcOEt), Chloroform (CHCl₃), Dichloromethane (CH₂Cl₂) |

| Insoluble | Hexane (C₆H₁₄), Carbon Tetrachloride (CCl₄), Benzene (C₆H₆), Water (H₂O) |

Source: ChemicalBook[5]

This profile indicates a preference for polar apathetic solvents, which possess high dielectric constants and can stabilize the ions without engaging in strong hydrogen bonding with the anion. The slight solubility in polar protic solvents like methanol and ethanol suggests that while solvation is possible, the energy cost of disrupting the solvent's hydrogen-bonding network is a limiting factor. The insolubility in nonpolar solvents is expected for an ionic compound.

Experimental Determination of Quantitative Solubility

The following is a detailed, self-validating protocol for the accurate determination of the solubility of benzyltrimethylammonium tetrachloroiodate in an organic solvent of interest. This method is based on the principle of creating a saturated solution at a constant temperature and then quantifying the dissolved solute.

Safety Precautions

Benzyltrimethylammonium tetrachloroiodate is a corrosive substance that can cause severe skin burns and eye damage.[6] Always handle this compound in a well-ventilated fume hood.[7] Personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat, is mandatory.[6] Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.[7][8][9]

Materials and Equipment

-

Benzyltrimethylammonium tetrachloroiodate (purity ≥98%)

-

Anhydrous organic solvent of choice

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled shaker or magnetic stirrer with a hotplate

-

Thermostatic bath

-

Calibrated thermometer

-

Glass vials with screw caps

-

Syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow

The experimental workflow is designed to ensure the attainment of equilibrium and accurate quantification.

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol

-

Preparation of the Slurry:

-

Accurately weigh an excess amount of benzyltrimethylammonium tetrachloroiodate and place it into a glass vial. The excess solid is crucial to ensure that the solution becomes saturated.

-

Pipette a precise volume of the chosen organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or on a magnetic stirrer within a thermostatic bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture vigorously for an extended period (24-48 hours is recommended) to ensure that equilibrium between the dissolved and undissolved solute is reached. The system is self-validating in that taking samples at different time points (e.g., 24, 36, and 48 hours) should yield the same concentration, confirming equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a sample of the supernatant using a syringe and immediately attach a 0.22 µm PTFE syringe filter.

-

Filter the solution into a clean, dry vial. This step is critical to remove any undissolved microcrystals.

-

Accurately pipette a known volume of the filtered, saturated solution into a volumetric flask and dilute with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of benzyltrimethylammonium tetrachloroiodate of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a suitable analytical method such as HPLC or UV-Vis spectrophotometry to determine the concentration of the diluted sample.

-

Construct a calibration curve from the standard solutions to ensure the accuracy of the measurement.

-

-

Calculation:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Factors Influencing Solubility

The solubility of benzyltrimethylammonium tetrachloroiodate is influenced by several factors, providing avenues for experimental control.

Caption: Key factors influencing solubility.

-

Temperature: The dissolution of most solids is an endothermic process, meaning solubility generally increases with temperature. It is advisable to determine the solubility at various temperatures to construct a solubility curve.

-

Solvent Polarity: As indicated by the qualitative data, polar aprotic solvents are most effective. The dielectric constant of the solvent is a key parameter; higher values generally lead to better dissolution of ionic compounds.

-

Hydrogen Bonding: The tetrachloroiodate anion can act as a hydrogen bond acceptor. In protic solvents, strong solvent-solvent hydrogen bonding must be overcome, which can limit the solubility of the salt.

-

Common Ion Effect: The presence of another soluble salt containing either the benzyltrimethylammonium cation or the tetrachloroiodate anion will decrease the solubility of benzyltrimethylammonium tetrachloroiodate.

By systematically applying the protocol outlined in this guide, researchers can generate the precise, quantitative solubility data necessary for their specific applications, thereby advancing the utility of benzyltrimethylammonium tetrachloroiodate in science and industry.

References

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

LookChem. (n.d.). BENZYLTRIMETHYLAMMONIUM TETRACHLOROIODATE MSDS CasNo.121309-88-4. Retrieved from [Link]

-

SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Canadian Science Publishing. (1965). SALTING-IN BY QUATERNARY AMMONIUM SALTS. Retrieved from [Link]

-

ResearchGate. (2019, November 10). What is the best methods for measuring the solubility of ionic solids in organic solvents? Retrieved from [Link]

-

Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Fiveable. (n.d.). Quaternary ammonium salts Definition. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Solubility, conductance, association and partition of some quaternary ammonium salts in organic solvent/water systems. Retrieved from [Link]

-

ACS Publications. (2019, August 20). Characterization and Solution Properties of Quaternary-Ammonium-Salt-Type Amphiphilic Gemini Ionic Liquids. Retrieved from [Link]

-

YouTube. (2025, August 12). Quaternary Ammonium Salts: Chemistry, Properties, and Cutting-Edge Applications. Retrieved from [Link]

-

MDPI. (2019, December 24). Studies on the Solubility of Terephthalic Acid in Ionic Liquids. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Factors Affecting the Solubility of Ionic Compounds. Retrieved from [Link]

-

Georgia Southern University. (2015, October 1). Factors affecting the solubility of ionic compounds. Retrieved from [Link]

-

MDPI. (n.d.). The Solubility Parameters of Ionic Liquids. Retrieved from [Link]

-

NIH. (n.d.). Effects of Solvent Properties on the Anion Binding of Neutral Water-Soluble Bis(cyclopeptides) in Water and Aqueous Solvent Mixtures. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. fiveable.me [fiveable.me]

- 4. Studies on the Solubility of Terephthalic Acid in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BENZYLTRIMETHYLAMMONIUM TETRACHLOROIODATE CAS#: 121309-88-4 [m.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. BENZYLTRIMETHYLAMMONIUM TETRACHLOROIODATE MSDS CasNo.121309-88-4 [lookchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

Purity analysis of Benzyltrimethylammonium tetrachloroiodate

An In-Depth Technical Guide to the Purity Analysis of Benzyltrimethylammonium Tetrachloroiodate

Foreword: A Scientist's Perspective on Purity

In the realm of chemical synthesis and drug development, the concept of "purity" is not a static checkbox but a dynamic state of understanding. For a reagent as potent and versatile as Benzyltrimethylammonium tetrachloroiodate (BTMAC), its efficacy as a selective chlorinating agent and phase-transfer catalyst is directly governed by its chemical integrity.[1][2][3] This guide is crafted from the perspective of a senior application scientist, moving beyond a mere recitation of methods. Here, we delve into the causality of our analytical choices, building a self-validating framework to comprehensively define the purity of BTMAC. Our objective is to empower researchers and quality control professionals to not only measure purity but to understand its implications, ensuring the reliability and reproducibility of their work.

Understanding Benzyltrimethylammonium Tetrachloroiodate (BTMAC)

BTMAC is a quaternary ammonium salt composed of a benzyltrimethylammonium cation and a tetrachloroiodate anion ([ICl₄]⁻). Its utility stems from the controlled release of chlorine, making it a valuable tool in organic synthesis.[2][3] However, the very nature of its synthesis and chemical reactivity predisposes it to a specific profile of potential impurities. A robust purity analysis, therefore, must be designed to anticipate and detect these contaminants.

Table 1: Physicochemical Properties of BTMAC

| Property | Value | Source(s) |

| CAS Number | 121309-88-4 | [1][4] |

| Molecular Formula | C₁₀H₁₆Cl₄IN | [1] |

| Molecular Weight | 418.96 g/mol | [1] |

| Appearance | Dark yellow to light brown powder/crystal | [1][4][5] |

| Melting Point | 135 °C (with decomposition) | [1][4] |

| Solubility | Soluble in acetonitrile, DMSO, DMF; slightly soluble in methanol, ethanol; insoluble in water, hexane, benzene. | [5] |

The Impurity Landscape: What to Look For and Why

The foundation of a reliable analytical strategy is a thorough understanding of potential impurities. These can arise from the synthesis process, subsequent degradation, or improper storage.

-

Process-Related Impurities (Synthesis): The synthesis of BTMAC typically involves the quaternization of a tertiary amine with an alkyl halide, followed by the addition of a polyhalogen source. A common route is the reaction of benzyl chloride with trimethylamine to form benzyltrimethylammonium chloride, which then reacts with a source like iodine trichloride.

-

Unreacted Starting Materials: Residual benzyl chloride, trimethylamine, or iodine/chlorine sources. Benzyl chloride itself can contain impurities like benzaldehyde, toluene, and various chloro-derivatives.[6]

-

Side-Reaction Byproducts: Formation of other polyhalide anions (e.g., [ICl₂]⁻, [I₃]⁻) can occur if stoichiometries are not precisely controlled.

-

-

Degradation Products: BTMAC is known to decompose upon heating and may be light-sensitive.[1][4]

-

Thermal Degradation: As a quaternary ammonium salt, thermal decomposition can lead to the cleavage of the carbon-nitrogen bond, with the benzyl group being the most likely to cleave first.[7] This could result in the formation of benzyl chloride and trimethylamine.

-

Anion Instability: The tetrachloroiodate anion can be unstable, potentially disproportionating or losing chlorine, especially in the presence of moisture or other nucleophiles.

-

A Multi-Modal Analytical Framework for Purity Verification

No single technique can provide a complete picture of purity. We must employ an orthogonal array of methods, where each technique validates the others by assessing different chemical attributes of the compound.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. Benzyltrimethylammonium Tetrachloroiodate | 121309-88-4 | TCI AMERICA [tcichemicals.com]

- 5. BENZYLTRIMETHYLAMMONIUM TETRACHLOROIODATE CAS#: 121309-88-4 [m.chemicalbook.com]

- 6. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of quaternary ammonium salts by gas chromatography and GC-MS method using pyrolysis technique [jstage.jst.go.jp]

Benzyltrimethylammonium tetrachloroiodate safety data sheet (SDS) information

An In-Depth Technical Guide to the Safe Handling of Benzyltrimethylammonium Tetrachloroiodate

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the safety protocols and chemical properties of Benzyltrimethylammonium tetrachloroiodate (CAS No. 121309-88-4). Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes critical safety information with practical, field-proven insights to ensure its safe handling, storage, and disposal in a laboratory setting. The causality behind each recommendation is explained to empower users with the knowledge to manage this potent reagent responsibly.

Chemical Identity and Core Properties

Benzyltrimethylammonium tetrachloroiodate is a quaternary ammonium salt recognized for its utility as a stable, selective chlorinating and iodinating agent in organic synthesis.[1][2] Its effectiveness stems from the reactive tetrachloroiodate anion ([ICl₄]⁻) paired with the benzyltrimethylammonium cation, which aids in solubility and stability.[1] Understanding its fundamental properties is the first step in a robust safety assessment.

Table 1: Physical and Chemical Properties of Benzyltrimethylammonium Tetrachloroiodate

| Property | Value | Source(s) |

| CAS Number | 121309-88-4 | [1][3][4] |

| Molecular Formula | C₁₀H₁₆Cl₄IN | [1][3] |

| Molecular Weight | 418.96 g/mol | [1][3] |

| Appearance | Dark yellow to light yellow or brown powder/crystal | [1][5] |

| Melting Point | 135 °C (decomposes) | [1][6] |

| Solubility | Soluble in acetonitrile, nitromethane, DMSO, DMF. Slightly soluble in methanol, ethanol, acetic acid, ethyl acetate, chloroform, dichloromethane. Insoluble in hexane, carbon tetrachloride, benzene, and water. | [5] |

| Stability | Light and moisture sensitive. | [3] |

The insolubility in water and nonpolar solvents alongside solubility in polar aprotic solvents is a critical consideration for reaction quenching, extraction, and spill cleanup procedures.

Hazard Identification and Classification

This compound is classified as a significant hazard, primarily due to its corrosive nature. The Globally Harmonized System (GHS) provides a clear picture of its potential dangers, mandating stringent handling protocols.

Table 2: GHS Hazard Classification for Benzyltrimethylammonium Tetrachloroiodate

| Hazard Class | Category | Hazard Statement | Source(s) |

| Skin Corrosion | Sub-category 1B / 1C | H314: Causes severe skin burns and eye damage | [3][4] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | [4] |

The primary danger, H314 , indicates that the substance is not merely an irritant but is destructive to living tissue.[3][4] Contact can lead to irreversible damage. This corrosivity is the central pillar upon which all handling, personal protective equipment (PPE), and emergency response procedures are built.

Caption: First-Aid Decision Tree by Exposure Route.

Key Causality:

-

Why rinse for at least 15 minutes? For corrosive substances, a brief rinse is insufficient. Prolonged flushing is necessary to ensure the chemical is completely removed from the tissue and to cool the burn, thereby minimizing damage. [3][7]* Why not induce vomiting? If a corrosive substance is swallowed, inducing vomiting would cause the chemical to pass through the esophagus a second time, inflicting further burns and damage. [3][8]

Fire-Fighting Measures

While not highly flammable, the substance is combustible. * Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. [3][4]* Specific Hazards: Fire may produce toxic and corrosive gases, including carbon oxides, nitrogen oxides (NOx), hydrogen chloride, and hydrogen iodide. [3]* Protective Actions: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous combustion products. [3]

Accidental Release Measures: Spill Response Protocol

A spill of this solid material requires a careful, methodical response to prevent dust generation and secondary contamination.

Caption: Workflow for a Solid Chemical Spill Response.